REACTION_CXSMILES
|
[ClH:1].C(OC(=O)[NH:8][C:9]1[S:13][C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[C:10]=1[CH3:18])(C)(C)C>O1CCOCC1>[ClH:1].[CH3:18][C:10]1[C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[S:13][C:9]=1[NH2:8] |f:3.4|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h at 22° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5-L 3-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter
|
Type
|
FILTRATION
|
Details
|
The white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether (3×500 mL)
|
Type
|
CUSTOM
|
Details
|
dried under house vacuum at 40° C. for 48 h
|
Duration
|
48 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC=1C2=C(SC1N)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |